molecular formula C6H3F6NS2 B8483713 2,4-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-36-5

2,4-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole

Cat. No. B8483713
M. Wt: 267.2 g/mol
InChI Key: OTICSORGUXBZSC-UHFFFAOYSA-N
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Patent
US05538812

Procedure details

25 g of trifluoromethanesulfenyl chloride was condensed in a pressured bottle in dry ice and 2.34 g of pyrrole in 40 ml of anhydrous chloroform, 12.1 g of pyridine and 0.8 g of iron powder were added. The mixture was then stirred at room temperature for 3 days. It was then filtered to remove insoluble materials. The mixture was washed with water, diluted hydrochloric acid and water again. After evaporation of the solvent, the residue was distilled under vacuum, giving 4.2 g of 2,5-bis(trifluoromethylthio)pyrrole and 3.5 g 2,4-bis(trifluoromethylthio)pyrrole. The total yield was 82%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[S:3]Cl.[NH:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14]C=1>C(=O)=O.C(Cl)(Cl)Cl.[Fe]>[F:1][C:2]([F:6])([F:5])[S:3][C:8]1[NH:7][C:11]([S:3][C:2]([F:6])([F:5])[F:1])=[CH:10][CH:9]=1.[F:1][C:2]([F:6])([F:5])[S:3][C:17]1[NH:12][CH:14]=[C:15]([S:3][C:2]([F:6])([F:5])[F:1])[CH:16]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(SCl)(F)F
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
12.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
WASH
Type
WASH
Details
The mixture was washed with water, diluted hydrochloric acid and water again
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC(SC=1NC(=CC1)SC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
Name
Type
product
Smiles
FC(SC=1NC=C(C1)SC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05538812

Procedure details

25 g of trifluoromethanesulfenyl chloride was condensed in a pressured bottle in dry ice and 2.34 g of pyrrole in 40 ml of anhydrous chloroform, 12.1 g of pyridine and 0.8 g of iron powder were added. The mixture was then stirred at room temperature for 3 days. It was then filtered to remove insoluble materials. The mixture was washed with water, diluted hydrochloric acid and water again. After evaporation of the solvent, the residue was distilled under vacuum, giving 4.2 g of 2,5-bis(trifluoromethylthio)pyrrole and 3.5 g 2,4-bis(trifluoromethylthio)pyrrole. The total yield was 82%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[S:3]Cl.[NH:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14]C=1>C(=O)=O.C(Cl)(Cl)Cl.[Fe]>[F:1][C:2]([F:6])([F:5])[S:3][C:8]1[NH:7][C:11]([S:3][C:2]([F:6])([F:5])[F:1])=[CH:10][CH:9]=1.[F:1][C:2]([F:6])([F:5])[S:3][C:17]1[NH:12][CH:14]=[C:15]([S:3][C:2]([F:6])([F:5])[F:1])[CH:16]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(SCl)(F)F
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
12.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
WASH
Type
WASH
Details
The mixture was washed with water, diluted hydrochloric acid and water again
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC(SC=1NC(=CC1)SC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
Name
Type
product
Smiles
FC(SC=1NC=C(C1)SC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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